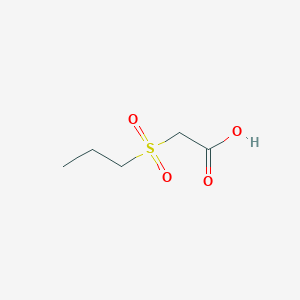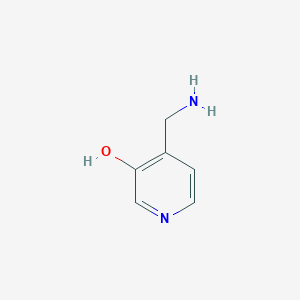
4-(氨甲基)吡啶-3-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to 4-(Aminomethyl)pyridin-3-OL involves various strategies. For instance, the oxidative polycondensation of 4-aminopyridine (4-AP) using NaOCl as an oxidant leads to the formation of oligo-4-aminopyridine (4-OAP), with a significant conversion rate of 4-AP to 4-OAP . Another approach includes the condensation of pyridine-4-carboxaldehyde and sulfadiazine to form novel compounds such as (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA), which is characterized using various spectroscopic methods . Additionally, the synthesis of 4-(N-t-butoxycarbonyl) aminomethyl-1-(N-t-butoxycarbonyl)pyrrolidin-3-ol is described, yielding a product with a structure confirmed by IR, MS, and 1H-NMR spectra .
Molecular Structure Analysis
The molecular structure of synthesized compounds is often confirmed using spectroscopic techniques. For example, the oligo-4-aminopyridine (4-OAP) and its derivatives are characterized by 1H NMR, FT-IR, UV–Vis, and elemental analysis . Similarly, the structure of PY4DA is confirmed through FTIR, 1HNMR, and UV-Visible spectroscopy, with computational methods such as Density Functional Theory (DFT) providing additional insights . The ruthenium complexes of the ambidentate ligand 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole (APT) have been crystallographically characterized, revealing two coordination isomers .
Chemical Reactions Analysis
Chemical reactions involving 4-(Aminomethyl)pyridin-3-OL derivatives include the aminomethylation of pyridines, which is directed primarily to specific positions on the pyridine ring . The synthesis of fused polycyclic compounds through a three-component regioselective reaction under ultrasound irradiation is another example of the chemical reactivity of pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are diverse. The oligo-4-aminopyridine (4-OAP) shows stability against thermo-oxidative decomposition, with weight loss observed at high temperatures . The antimicrobial activity and ADMET properties of PY4DA are studied, indicating potential biological applications . The ruthenium complexes of APT demonstrate different coordination modes, which could influence their reactivity and applications .
Relevant Case Studies
Case studies in the literature provide insights into the applications of these compounds. For instance, the antimicrobial activity of PY4DA is evaluated using the disk well diffusion method, suggesting its potential as an antimicrobial agent . The moderate inhibition of beta-galactosidase by synthesized diastereoisomers of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine indicates their potential as glycosidase inhibitors .
科学研究应用
1. Selective Recovery of Au(III) from Aqueous Solutions
- Summary of Application : This compound is used as a functionalizing agent for nano-silica to create a new adsorbent for the selective recovery of gold (Au(III)) from industrial effluents and waste e-products .
- Methods of Application : The new adsorbent was synthesized by functionalizing nano-silica with 4-(aminomethyl)pyridine . The adsorbent was characterized using Fourier transform infrared spectroscopy, thermogravimetric analysis, X-ray photoelectron spectroscopy, and transmission electron microscopy .
- Results or Outcomes : The maximum adsorption capacity of Au(III) was 55.5 mg/g at pH 4.0 and room temperature. The adsorption reaction was fairly rapid and reached equilibrium within 30 minutes. The adsorption processes of Au(III) were fitted well to the Langmuir isotherm model and adsorption kinetics of Au(III) followed the pseudo-second-order rate equation .
2. Electropolymerization on Steel and Copper Electrodes
- Summary of Application : The compound is used in the electrochemical synthesis of poly(4-aminomethyl-5-hydroxymethyl-2-methylpyridine-3-ol) on steel and copper electrodes .
- Methods of Application : The electrochemical synthesis was achieved in both sulfuric acid and oxalic acid by cyclic voltammetry technique . The polymer films were characterized using Fourier transforms infrared spectroscopy (FTIR) and scanning electron microscope (SEM) .
安全和危害
属性
IUPAC Name |
4-(aminomethyl)pyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-3-5-1-2-8-4-6(5)9/h1-2,4,9H,3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKRQPZSEAOKMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578854 |
Source


|
| Record name | 4-(Aminomethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)pyridin-3-OL | |
CAS RN |
55717-47-0, 20485-35-2 |
Source


|
| Record name | 3-Pyridinol, 4-(aminomethyl)-, radical ion(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55717-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Aminomethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

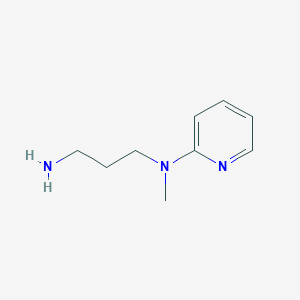
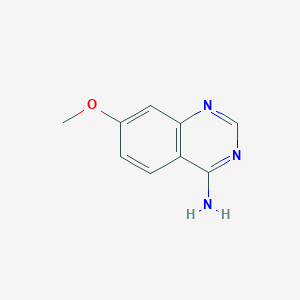






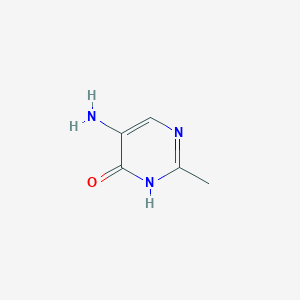
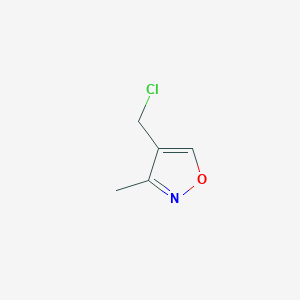
![2-Aminobenzo[d]thiazole-7-carboxylic acid](/img/structure/B1287716.png)
![6-Methoxy-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1287719.png)

